molecular formula C4H11P B050799 Phosphine, (1,1-dimethylethyl)- CAS No. 2501-94-2

Phosphine, (1,1-dimethylethyl)-

Cat. No.: B050799
CAS No.: 2501-94-2
M. Wt: 90.1 g/mol
InChI Key: ZGNPLWZYVAFUNZ-UHFFFAOYSA-N
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Description

tert-Butylphosphine is a reactant in the synthesis of phosphine ligands in metal complexes.

Mechanism of Action

Target of Action

Tert-Butylphosphine is most commonly encountered as a ligand in transition metal complexes . It serves as a catalyst modifier in various chemical reactions . The primary targets of Tert-Butylphosphine are therefore the transition metals in these complexes.

Mode of Action

Tert-Butylphosphine interacts with its targets through a process known as ligand binding. As a ligand, it donates a pair of its electrons to form a coordinate covalent bond with a transition metal. This interaction results in the formation of a metal-ligand complex, which can then participate in further chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by Tert-Butylphosphine can vary depending on the specific reaction it is involved in. It is known to play a role in various types of coupling reactions, including cross couplings, addition reactions, buchwald-hartwig cross coupling reaction, heck reaction, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Pharmacokinetics

Like other phosphines, it is likely to be poorly soluble in water and more soluble in organic solvents . This could impact its bioavailability and distribution within a system.

Result of Action

The molecular and cellular effects of Tert-Butylphosphine’s action are primarily seen in the changes it induces in the transition metal complexes it interacts with. By forming a coordinate covalent bond with the metal, it alters the electronic structure of the complex, which can enable or enhance certain types of chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butylphosphine. For instance, temperature and pH can affect the efficiency of enzyme activity, including the disruption of hydrogen bonds that provide enzyme structure . Furthermore, the presence of oxygen can lead to the oxidation of Tert-Butylphosphine to form the corresponding phosphine oxide .

Biochemical Analysis

Biochemical Properties

t-Butylphosphine is primarily used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations and other asymmetric reactions . It interacts with enzymes, proteins, and other biomolecules in these reactions, serving as a ligand to facilitate the reaction process .

Molecular Mechanism

t-Butylphosphine exerts its effects at the molecular level through its role as a ligand in various chemical reactions. It can bind to metal ions in these reactions, facilitating the reaction process . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with t-Butylphosphine would require further study.

Dosage Effects in Animal Models

It is generally regarded as toxic, and its biological effects can be manipulated by drug delivery strategies .

Metabolic Pathways

It is known to be used in the preparation of phosphine ligands in metal complexes for various chemical reactions , but the specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would require further study.

Properties

IUPAC Name

tert-butylphosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11P/c1-4(2,3)5/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPLWZYVAFUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074396
Record name Phosphine, (1,1-dimethylethyl)-
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Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid with a stench; [Sigma-Aldrich MSDS]
Record name tert-Butylphosphine
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CAS No.

2501-94-2
Record name tert-Butylphosphine
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Record name Phosphine, (1,1-dimethylethyl)-
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Record name Phosphine, (1,1-dimethylethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphine, (1,1-dimethylethyl)-
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Customer
Q & A

Q1: What is the molecular formula and weight of tert-butylphosphane?

A1: The molecular formula of tert-butylphosphane is C4H11P, and its molecular weight is 90.12 g/mol.

Q2: What are the characteristic spectroscopic features of tert-butylphosphane?

A2: tert-Butylphosphane exhibits distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly in 1H and 31P NMR. The presence of the tert-butyl group results in a characteristic pattern in the 1H NMR spectrum. Additionally, infrared (IR) spectroscopy can provide information about the P-H and C-H bonds. [, , , ]

Q3: How does the steric bulk of the tert-butyl group influence the reactivity of tert-butylphosphane?

A3: The tert-butyl group, due to its significant steric bulk, imparts unique reactivity to tert-butylphosphane. It hinders nucleophilic attack at the phosphorus atom, making reactions like quaternization with alkyl halides less facile. This steric hindrance also influences the stability and reactivity of metal complexes containing tert-butylphosphane ligands. [, ]

Q4: How does the basicity of tert-butylphosphane compare to other phosphines?

A4: Studies using 1H NMR have shown that the basicity of tert-butylphosphane towards trimethylborane (BMe3) is comparable to dimethyl(dimethylamino)phosphine and greater than dimethylphenylphosphine. []

Q5: How can tert-butylphosphane be used to synthesize di-tert-butylphosphine?

A5: Di-tert-butylphosphine can be synthesized by reducing chloro(di-tert-butyl)phosphine with metals like activated zinc in THF. []

Q6: Can tert-butylphosphane act as a precursor for phosphorus-containing heterocycles?

A6: Yes, lithiated tert-butylphosphane can react with difluorosilanes to form (fluorosilyl)phosphanes, which can then undergo cyclization reactions to yield 1,3-diphospha-2,4-disilacyclobutanes. []

Q7: How does tert-butylphosphane react with perfluoro-2-phosphapropene?

A7: tert-Butylphosphane undergoes regioselective addition to perfluoro-2-phosphapropene (F3CP=CF2) to produce trifluoromethyl-1,3-diphosphane (tBu(H)PCF2P(H)CF3) as a mixture of diastereomers. []

Q8: What types of metal complexes can be formed with tert-butylphosphane?

A8: tert-Butylphosphane acts as a ligand in a wide range of metal complexes, including those of rhodium, iridium, palladium, platinum, nickel, and lanthanides. The complexes can be mononuclear, dinuclear, or polynuclear, and the tert-butylphosphane can coordinate in various modes, including terminal and bridging. [, , , , , , , , , ]

Q9: How does the steric bulk of tert-butylphosphane influence the properties of its metal complexes?

A9: The steric bulk of the tert-butyl groups significantly impacts the structure, stability, and reactivity of metal complexes. For instance, it can lead to unusual coordination geometries, enhance the stability of low-coordinate species, and influence the selectivity of catalytic reactions. [, , , ]

Q10: Can you provide specific examples of catalytic applications using tert-butylphosphane-containing complexes?

A10: Certainly! Rhodium complexes with tri-tert-butylphosphane have shown high catalytic activity in various reactions:

  • Cyanation of Aryl Halides: Palladium catalysts with tri-tert-butylphosphine effectively catalyze the cyanation of aryl bromides and iodides at room temperature, providing a practical route to aryl nitriles. []
  • Addition/Ring-Opening of Cyclobutanones: Rhodium(I) complexes bearing tri-tert-butylphosphine catalyze the addition/ring-opening reaction of aryl- and alkenylboronic acids to cyclobutanones, leading to the formation of ring-opened products. []
  • Hydrogenation: Rhodium complexes containing tert-butylphosphine ligands exhibit high activity as hydrogenation catalysts, particularly for the reduction of alkenes and other unsaturated compounds. [, ]
  • Oxidative Arylation of Aldehydes: Rhodium/tri-tert-butylphosphane catalyst systems facilitate the efficient cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates, offering a direct route to sterically hindered benzophenones. []

Q11: Has computational chemistry been used to study tert-butylphosphane and its complexes?

A11: Yes, computational methods like density functional theory (DFT) have been employed to study the bonding, structure, and reactivity of tert-butylphosphane-containing compounds, including metal complexes. These calculations can provide valuable insights into reaction mechanisms, electronic properties, and the role of steric effects. []

Q12: How do structural modifications of tert-butylphosphane affect its activity?

A12: Variations in the substituents on the phosphorus atom can significantly influence the steric and electronic properties of the phosphine ligand, affecting its coordination ability, complex stability, and catalytic activity. For example, replacing one or more tert-butyl groups with smaller alkyl groups or aryl groups can alter the cone angle and electronic donating ability of the phosphine. [, , , ]

Q13: What is known about the stability of tert-butylphosphane and its derivatives?

A13: tert-Butylphosphane, like many phosphines, is air-sensitive and prone to oxidation. Proper handling techniques and storage under an inert atmosphere are crucial to prevent degradation. The stability of its derivatives, such as metal complexes and phosphorylated compounds, varies depending on the specific structure and substituents. [, ]

Q14: Are there any specific formulation strategies to improve the stability or handling of tert-butylphosphane-based compounds?

A14: While specific formulation strategies are not extensively discussed in the provided research, general approaches to enhance the stability of air-sensitive compounds like tert-butylphosphane and its derivatives often involve handling and storage under an inert atmosphere (e.g., nitrogen or argon). For metal complexes, the choice of counterions and solvents can influence stability and reactivity. [, ]

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